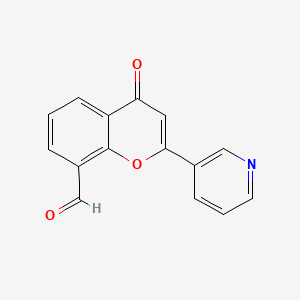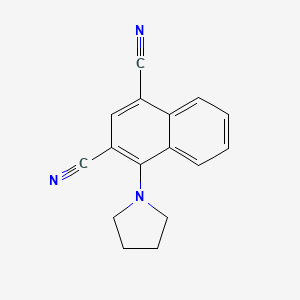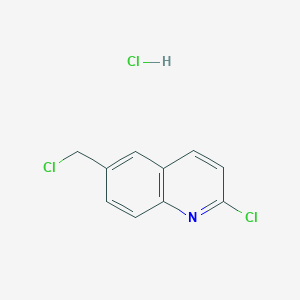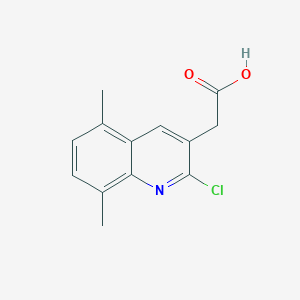
6-Bromo-4-hydrazinyl-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromo-4-hydrazinyl-2-méthylquinoléine est un composé aromatique hétérocyclique de formule moléculaire C10H10BrN3. Il s'agit d'un dérivé de la quinoléine, connue pour ses nombreuses applications en chimie médicinale et en synthèse organique. La présence de groupes brome et hydrazine dans sa structure en fait un composé polyvalent pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Bromo-4-hydrazinyl-2-méthylquinoléine implique généralement la bromation de la 2-méthylquinoléine suivie de l'introduction du groupe hydrazine. Une méthode courante est :
Bromation : La 2-méthylquinoléine est traitée avec du brome en présence d'un solvant approprié comme l'acide acétique pour introduire l'atome de brome en position 6.
Hydrazination : Le produit bromé est ensuite mis à réagir avec de l'hydrate d'hydrazine dans l'éthanol pour introduire le groupe hydrazine en position 4.
Méthodes de production industrielle
Les méthodes de production industrielle de la 6-Bromo-4-hydrazinyl-2-méthylquinoléine peuvent impliquer des étapes similaires mais sont optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Bromo-4-hydrazinyl-2-méthylquinoléine subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydrazine peut être oxydé pour former des composés azoïques.
Réduction : L'atome de brome peut être réduit pour former le produit hydrogéné correspondant.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'azoture de sodium ou la thiourée.
Principaux produits
Composés azoïques : Formés par oxydation du groupe hydrazine.
Produits hydrogénés : Formés par réduction de l'atome de brome.
Dérivés de la quinoléine substitués : Formés par réactions de substitution nucléophile.
Applications de la recherche scientifique
La 6-Bromo-4-hydrazinyl-2-méthylquinoléine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément constitutif pour la synthèse de divers composés pharmacologiquement actifs.
Études biologiques : Le composé est utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux récepteurs.
Science des matériaux : Il est utilisé dans la synthèse de semi-conducteurs organiques et d'autres matériaux avancés.
Synthèse chimique : Le composé sert d'intermédiaire dans la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action de la 6-Bromo-4-hydrazinyl-2-méthylquinoléine dépend de son application. En chimie médicinale, il peut agir en se liant à des enzymes ou des récepteurs spécifiques, inhibant ainsi leur activité. Les groupes brome et hydrazine jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
6-Bromo-4-hydrazinyl-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydrazinyl-2-methylquinoline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine and hydrazine groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Bromo-2-méthylquinoléine : Manque le groupe hydrazine, ce qui le rend moins polyvalent dans certaines réactions.
4-Hydrazinyl-2-méthylquinoléine : Manque l'atome de brome, ce qui affecte sa réactivité et ses applications.
6-Bromo-4-chloro-2-méthylquinoléine : Contient un atome de chlore au lieu d'un groupe hydrazine, ce qui conduit à des propriétés chimiques différentes.
Unicité
La 6-Bromo-4-hydrazinyl-2-méthylquinoléine est unique en raison de la présence à la fois de groupes brome et hydrazine, ce qui offre une combinaison de réactivité et de polyvalence que l'on ne retrouve pas dans les composés similaires. Cela la rend particulièrement précieuse en chimie synthétique et médicinale.
Propriétés
Formule moléculaire |
C10H10BrN3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
(6-bromo-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
YJBWYBWDNGQMMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)



![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)



![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)
